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Compound of Interest

Compound Name: URAT1 inhibitor 9

Cat. No.: B12385736 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for URAT1
inhibitor 9, also known as BDEO ((E)-2-(4-bromophenyl)-1-(2, 4-dihydroxyphenyl)ethanone

oxime). This compound has been identified as a promising dual inhibitor of both Urate

Transporter 1 (URAT1) and Xanthine Oxidase (XO), key targets in the management of

hyperuricemia and gout.

Core Findings
BDEO demonstrates potent inhibition of both URAT1 and XO in vitro.[1][2] In a preclinical

model of hyperuricemia, BDEO significantly lowered serum urate levels, suggesting its potential

as a therapeutic agent for conditions associated with elevated uric acid.[1][2]

Quantitative Preclinical Data
The following tables summarize the key quantitative findings from in vitro and in vivo preclinical

studies of BDEO.

Table 1: In Vitro Inhibitory Activity of BDEO[1][2]
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Target Parameter Value Inhibition Type

URAT1 Ki 0.14 µM Noncompetitive

Xanthine Oxidase

(XO)
IC50 3.3 µM Not Specified

Table 2: In Vivo Efficacy of BDEO in a Mouse Model of Hyperuricemia[1][2]

Treatment Group Dose (mg/kg)
Serum Urate
Reduction

Comparison

BDEO 5 Significant decrease -

BDEO 20
Comparable to

positive controls

Allopurinol (10 mg/kg)

or Benzbromarone (10

mg/kg)

Experimental Protocols
In Vitro URAT1 Inhibition Assay
Objective: To determine the inhibitory effect of BDEO on URAT1-mediated uric acid uptake.

Methodology:

Cell Line: Human embryonic kidney (HEK) 293T cells stably expressing human URAT1

(URAT1-293T) were used.[1]

Assay Principle: The assay measures the uptake of a labeled uric acid substrate into the

URAT1-expressing cells in the presence and absence of the test compound (BDEO).

Procedure:

URAT1-293T cells were seeded in appropriate culture plates and grown to a suitable

confluency.

Cells were washed and pre-incubated with varying concentrations of BDEO.
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A solution containing a known concentration of labeled uric acid was added to initiate the

uptake.

After a defined incubation period, the uptake was stopped by washing the cells with ice-

cold buffer.

The cells were lysed, and the amount of intracellular labeled uric acid was quantified using

a suitable detection method (e.g., scintillation counting for radiolabeled uric acid).

The inhibition of uric acid uptake by BDEO was calculated relative to the vehicle control,

and the inhibition constant (Ki) was determined.[1]

In Vitro Xanthine Oxidase (XO) Inhibition Assay
Objective: To assess the inhibitory activity of BDEO against xanthine oxidase.

Methodology:

Enzyme Source: Purified xanthine oxidase enzyme was used.

Substrate: Xanthine was used as the substrate for the enzyme.

Assay Principle: The assay measures the production of uric acid from the enzymatic

conversion of xanthine by XO. The inhibitory effect of BDEO is determined by the reduction

in uric acid formation.

Procedure:

The reaction was initiated by adding xanthine to a reaction mixture containing xanthine

oxidase and different concentrations of BDEO.

The rate of uric acid production was monitored spectrophotometrically by measuring the

increase in absorbance at a specific wavelength.

The percentage of inhibition was calculated for each concentration of BDEO, and the IC50

value was determined.[2]

In Vivo Hyperuricemia Mouse Model
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Objective: To evaluate the in vivo efficacy of BDEO in reducing serum uric acid levels.

Methodology:

Animal Model: A hyperuricemia model was induced in mice by the administration of

potassium oxonate (PO), a uricase inhibitor.[1][2]

Treatment Groups:

Normal control group

Hyperuricemic model group (PO-induced)

BDEO-treated groups (e.g., 5 mg/kg and 20 mg/kg)

Positive control groups (e.g., allopurinol 10 mg/kg, benzbromarone 10 mg/kg)

Procedure:

Hyperuricemia was induced in mice through the administration of potassium oxonate.

Mice were then orally administered with BDEO, positive controls, or vehicle once daily for

a specified duration.

Blood samples were collected at designated time points.

Serum uric acid levels were measured using a suitable biochemical assay.

The effect of BDEO on serum urate levels was compared to the hyperuricemic model

group and the positive control groups.[1][2]
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Caption: Dual inhibitory mechanism of BDEO on uric acid production and renal reabsorption.
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Caption: Workflow for the in vivo evaluation of BDEO in a mouse model of hyperuricemia.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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